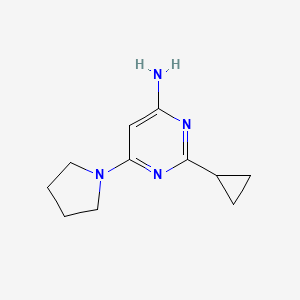

2-Cyclopropyl-6-(Pyrrolidin-1-yl)pyrimidin-4-amin

Übersicht

Beschreibung

“2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H16N4 . It is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving “2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine” are not available, similar compounds have been synthesized through reactions with (hetero)aromatic C-nucleophiles .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und Medizinische Chemie

Der Pyrrolidinring ist ein häufiges Merkmal in vielen biologisch aktiven Verbindungen, und sein Vorhandensein in 2-Cyclopropyl-6-(Pyrrolidin-1-yl)pyrimidin-4-amin deutet auf potenzielle Anwendungen in der Arzneimittelforschung hin. Die gesättigte fünf-gliedrige Ringstruktur von Pyrrolidin kann zur Stereochemie des Moleküls beitragen und die dreidimensionale Abdeckung verbessern, was für die Interaktion mit biologischen Zielstrukturen entscheidend ist . Diese Verbindung könnte verwendet werden, um neuartige Entitäten mit selektiver Aktivität gegen verschiedene Krankheiten zu synthetisieren.

Anti-Fibrotische Therapien

Pyrimidinderivate haben sich als vielversprechend in der anti-fibrotischen Aktivität erwiesen. Der Pyrimidinkern von This compound könnte für die Entwicklung neuer Anti-Fibrotika untersucht werden. Diese Verbindungen könnten möglicherweise die Expression von Kollagen und anderen fibrotischen Markern in Zellkulturmodellen hemmen, was auf eine mögliche Rolle bei der Behandlung fibrotischer Erkrankungen hindeutet .

Forschung zu neurodegenerativen Erkrankungen

Die Pyrimidinkomponente der Verbindung könnte modifiziert werden, um selektive Inhibitoren für Enzyme oder Rezeptoren zu schaffen, die an neurodegenerativen Erkrankungen beteiligt sind. Beispielsweise wurden Pyrimidinderivate als Inhibitoren für c-Jun-N-terminal Kinase 3 (JNK3) entwickelt, die ein Ziel für die Behandlung neurodegenerativer Erkrankungen ist . Dies deutet darauf hin, dass This compound als Ausgangspunkt für die Synthese von JNK3-Inhibitoren dienen könnte.

Antibakterielle Mittel

Die Struktur-Aktivitäts-Beziehungsstudien (SAR) von Pyrimidinderivaten haben gezeigt, dass bestimmte Substituenten am Pyrimidinring die antibakterielle Aktivität verstärken können. Durch Modifizieren der Substituenten an This compound könnte es möglich sein, neue antibakterielle Mittel mit verbesserter Wirksamkeit zu entwickeln .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes . For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit a wide range of enzymes . These include phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Biochemical Pathways

Similar compounds have been found to have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .

Result of Action

Similar compounds have been found to have diverse biological activities .

Biochemische Analyse

Biochemical Properties

2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 . These interactions can lead to the modulation of enzyme activity, either inhibiting or activating them, which in turn affects the overall biochemical processes within the cell.

Cellular Effects

The effects of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the insulin-like growth factor 1 receptor, which plays a critical role in cell growth and differentiation . Additionally, 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These binding interactions can result in enzyme inhibition or activation, depending on the specific target. For instance, this compound has been shown to inhibit the activity of endothelin-converting enzyme 1, which is involved in the regulation of vascular function . Additionally, 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine in laboratory settings have been studied extensively. Over time, this compound can undergo stability and degradation processes, which can affect its efficacy and potency. In in vitro studies, it has been observed that the compound remains stable under specific conditions, but may degrade over extended periods . Long-term effects on cellular function have also been noted, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

In animal models, the effects of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine vary with different dosages. At lower doses, the compound may exhibit therapeutic effects without significant adverse effects. At higher doses, toxic or adverse effects may be observed. For example, studies have shown that high doses of this compound can lead to hepatotoxicity and nephrotoxicity in animal models . It is essential to determine the optimal dosage to balance efficacy and safety.

Subcellular Localization

The subcellular localization of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-cyclopropyl-6-pyrrolidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c12-9-7-10(15-5-1-2-6-15)14-11(13-9)8-3-4-8/h7-8H,1-6H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNVHUGCGGLYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=C2)N)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471541.png)

![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride](/img/structure/B1471551.png)